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Compound of Interest

Compound Name: 3-Phenylpropanoyl bromide

Cat. No.: B077926

For researchers, scientists, and drug development professionals engaged in the synthesis and
characterization of novel chemical entities, a thorough understanding of their spectroscopic
properties is paramount. This guide provides a comparative analysis of the spectroscopic
characteristics of 3-phenylpropanoyl bromide and its close analog, 3-phenylpropanoyl
chloride, alongside related compounds. The presented data, summarized in clear, comparative
tables, offers a valuable resource for compound identification and structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-phenylpropanoyl chloride (as
a close analog to the bromide), and other relevant compounds for comparative purposes.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Compound

Chemical Shift (ppm) and Multiplicity

3-Phenylpropanoy! chloride

~7.3 (M, 5H, Ar-H), 3.2 (t, 2H, -CH2-COCI), 3.0
(t, 2H, Ar-CHz-)

3-Phenyl-1-propanol

7.19-7.30 (m, 5H, Ar-H), 3.68 (t, 2H, -CH2-OH),
2.71 (t, 2H, Ar-CH2-), 1.90 (quint, 2H, -CH2-CHz-
CHz-)

1-Bromo-3-phenylpropane

7.17-7.32 (m, 5H, Ar-H), 3.40 (t, 2H, -CH2-Br),
2.82 (t, 2H, Ar-CHz-), 2.16 (quint, 2H, -CH2-CH--
CHz2-)

Table 2: 13C NMR Spectroscopic Data (CDCIs)

Compound

Chemical Shift (ppm)

3-Phenylpropanoyl bromide

Specific peak list not readily available in public

databases.

3-Phenylpropanoy! chloride

~173 (C=0), 140 (Ar-C), 128.6 (Ar-CH), 128.4
(Ar-CH), 126.3 (Ar-CH), 54 (-CH2-COCI), 31 (Ar-
CH2-)

3-Phenyl-1-propanol

142.0 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH),
125.7 (Ar-CH), 62.2 (-CH2-OH), 34.1 (Ar-CHz-),
32.1 (-CH2-CH2-CHz-)

1-Bromo-3-phenylpropane

141.1 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH),
126.1 (Ar-CH), 35.3 (Ar-CHz-), 33.8 (-CH2-Br),
32.9 (-CH2-CH2-CH3z-)

Table 3: Infrared (IR) Spectroscopic Data (cm™1)

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound Key Absorption Peaks (cm~?)

) ~1800 (C=0 stretch, characteristic for acyl
3-Phenylpropanoyl bromide )
bromides)

~1795 (C=0 stretch, characteristic for acyl
3-Phenylpropanoyl chloride chlorides), 3050-3030 (Ar C-H stretch), 2950-
2850 (Aliphatic C-H stretch)

3330 (broad, O-H stretch), 3050-3030 (Ar C-H
3-Phenyl-1-propanol stretch), 2940-2860 (Aliphatic C-H stretch),
1050 (C-O stretch)

3050-3030 (Ar C-H stretch), 2940-2860

1-Bromo-3-phenylpropane ) ]
(Aliphatic C-H stretch), 695 (C-Br stretch)

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Molecular lon (M) Key Fragment lons
) 212/214 (due to 7°Br/®1Br
3-Phenylpropanoyl bromide ) 133, 105, 91[1]
isotopes)
_ 168/170 (due to 3>CIR7CI
3-Phenylpropanoy! chloride ) 133, 105, 104, 91[2]
isotopes)
3-Phenyl-1-propanol 136 118, 117, 105, 92, 91, 77
3-Phenylpropanamide 149 105, 91, 77[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 pL of the liquid
sample was dissolved in approximately 0.6 mL of deuterated chloroform (CDCIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to
a5 mm NMR tube.
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e Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 111 400 MHz
spectrometer.

e 'H NMR Parameters:
o Spectral Width: 16 ppm
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Pulse Width: 30°

e 13C NMR Parameters:
o Spectral Width: 240 ppm
o Number of Scans: 1024
o Relaxation Delay: 2.0 s

o Pulse Program: Proton-decoupled (zgpg30)

Infrared (IR) Spectroscopy

o Sample Preparation: For liquid samples, a thin film was prepared between two potassium
bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding
approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture
into a thin translucent disk.

 Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer.

o Parameters:
o Spectral Range: 4000-400 cm~1

o Resolution: 4 cm™!

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Number of Scans: 16

Mass Spectrometry (MS)

o Sample Introduction: Samples were introduced via a direct insertion probe or through a gas
chromatograph (GC) for volatile compounds.

e Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single
guadrupole mass spectrometer.

e GC-MS Parameters (for volatile compounds):

o

Column: HP-5ms (30 m x 0.25 mm, 0.25 um film thickness)

[¢]

Carrier Gas: Helium, flow rate 1 mL/min

[¢]

Injector Temperature: 250°C

[e]

Oven Program: Initial temperature 50°C for 2 min, then ramped to 280°C at 10°C/min, hold
for 5 min.

e Mass Spectrometer Parameters:
o lonization Mode: Electron lonization (EI)
o lonization Energy: 70 eV

o Mass Range: m/z 40-500

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized compound.
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General workflow for spectroscopic characterization.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b077926?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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